![molecular formula C19H26N6O B10958780 N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958780.png)
N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the formation of the pyrazolo[3,4-b]pyridine core. Key reagents used in these reactions include ethyl pyrazole, isopropylamine, and various catalysts to facilitate the cyclization and functionalization processes . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups using reagents like halogens or alkylating agents
Scientific Research Applications
N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparison with Similar Compounds
N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazole derivatives such as:
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but lacks the ethyl and isopropyl groups, leading to different chemical and biological properties.
3,5-Dimethylpyrazole: A simpler pyrazole derivative with different reactivity and applications.
Pyrazolo[1,5-a]pyrimidine: Another fused pyrazole compound with distinct biological activities and synthetic routes
Properties
Molecular Formula |
C19H26N6O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[1-(2-ethylpyrazol-3-yl)ethyl]-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H26N6O/c1-7-24-16(8-9-20-24)13(5)22-19(26)15-10-12(4)21-18-17(15)14(6)23-25(18)11(2)3/h8-11,13H,7H2,1-6H3,(H,22,26) |
InChI Key |
NQBZORZQRWNBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C(C)C)C |
Origin of Product |
United States |
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